5-tert-butyl-1H-indol-6-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)9-6-8-4-5-14-11(8)7-10(9)13/h4-7,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJBOFYEFVYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C(=C1)C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical and Structural Analysis of 5-tert-butyl-1H-indol-6-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of 5-tert-butyl-1H-indol-6-ylamine, a substituted indole of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure due to its prevalence in bioactive natural products and its versatile role in interacting with diverse biological targets.[1] This document outlines the core physicochemical properties, molecular structure, and molecular weight of the title compound. The strategic placement of a bulky tert-butyl group and a reactive amine group on the indole core imparts specific characteristics that are critical for molecular design and synthesis. This guide serves as a foundational resource for researchers engaged in the synthesis, modification, and application of novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] It is found in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biochemistry.[2] The chemical versatility of the indole nucleus allows it to serve as a scaffold for a vast array of therapeutic agents in oncology, neurology, and infectious diseases.[1]
Modifications to the indole ring are a key strategy for fine-tuning a molecule's biological activity, selectivity, and pharmacokinetic properties.[1] Substitutions at positions C-5 and C-6, in particular, can significantly modulate electronic and lipophilic characteristics.[1] The subject of this guide, 5-tert-butyl-1H-indol-6-ylamine, features two key substituents:
-
A C-5 tert-butyl group: This large, sterically hindering group increases lipophilicity and can influence binding selectivity by interacting with hydrophobic pockets in target proteins. The volume of a tert-butyl group (76.9 ų) is substantial, impacting molecular conformation and stability.[3]
-
A C-6 amine group (-NH2): This functional group acts as a hydrogen bond donor and a key synthetic handle. It can be readily modified to introduce new pharmacophores or linking groups, making it a valuable position for generating compound libraries for structure-activity relationship (SAR) studies.
Understanding the fundamental properties of this specific scaffold is the first step in unlocking its potential for therapeutic innovation.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 5-tert-butyl-1H-indol-6-ylamine dictate its behavior in chemical and biological systems.
Molecular Structure
The molecule consists of a central 1H-indole core. A tert-butyl group, -C(CH₃)₃, is attached to the C-5 position of the benzene ring, and an amine group, -NH₂, is attached to the adjacent C-6 position.
Caption: 2D structure of 5-tert-butyl-1H-indol-6-ylamine.
Core Physicochemical Data
A summary of the key identifiers and calculated properties for 5-tert-butyl-1H-indol-6-ylamine is presented below. These values are crucial for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 5-(tert-butyl)-1H-indol-6-amine | N/A |
| CAS Number | 873979-73-0 | N/A |
| Molecular Formula | C₁₂H₁₆N₂ | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| Monoisotopic Mass | 188.131348581 g/mol | N/A |
| Appearance | Solid (Predicted) | |
| XLogP3 (Lipophilicity) | 3.1 | N/A |
| Hydrogen Bond Donors | 2 (indole -NH, amine -NH₂) | N/A |
| Hydrogen Bond Acceptors | 2 (indole N, amine N) | N/A |
| Rotatable Bond Count | 1 | N/A |
Experimental Considerations and Potential Applications
Synthesis and Purification Workflow
A conceptual workflow for the synthesis and purification of such a compound is outlined below.
Sources
A Technical Guide to the Anticipated Safety Data Sheet for 5-tert-butyl-1H-indol-6-ylamine
The Structure of a Safety Data Sheet (SDS)
Before detailing the specific anticipated hazards of 5-tert-butyl-1H-indol-6-ylamine, it is crucial to understand the structure and purpose of an SDS. An SDS is a standardized document regulated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), an international initiative to standardize chemical safety communication.[1][2] The structure is rigid and must follow a 16-section format, ensuring that users can quickly find critical information in an emergency. This format does not allow for narrative or flexible editorial control; its purpose is regulatory compliance and the clear communication of hazards.
Anticipated Safety Data Sheet: 5-tert-butyl-1H-indol-6-ylamine
Disclaimer: This information is predictive and based on data from analogous compounds. Always consult the SDS provided by the supplier before handling any chemical.
SECTION 1: Identification
-
Product Name: 5-tert-butyl-1H-indol-6-ylamine
-
Synonyms: 6-Amino-5-tert-butyl-1H-indole
-
Recommended Use: For laboratory research and development purposes only.[3]
-
Uses advised against: Not for food, drug, pesticide, or biocidal product use.[4]
SECTION 2: Hazard(s) Identification
Based on related amino-indole and tert-butyl compounds, this substance is anticipated to be classified as hazardous.
-
GHS Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 1B or 2)[5]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[3][4]
-
Hazardous to the aquatic environment, long-term hazard (Category 2 or 3)[4][6]
-
-
GHS Label Elements:
-
Pictograms:
-
Corrosion (GHS05)
-
Skull and Crossbones or Exclamation Mark (GHS06 or GHS07)
-
Health Hazard (GHS08)
-
Environment (GHS09)[1]
-
-
Signal Word: Danger or Warning[5]
-
Hazard Statements (Anticipated):
-
Precautionary Statements (Anticipated):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[10]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
SECTION 3: Composition/Information on Ingredients
-
Substance: 5-tert-butyl-1H-indol-6-ylamine
-
CAS Number: 383131-33-9 (This is the expected CAS number, confirmation is required from the supplier)
SECTION 4: First-Aid Measures
-
General Advice: First-aiders should protect themselves. Show this safety data sheet to the doctor in attendance.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[4][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11]
SECTION 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][7]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]
SECTION 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let the product enter drains. Discharge into the environment must be avoided.[6]
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up carefully with an inert absorbent material (e.g., sand, silica gel) and place in a suitable container for disposal.[3]
SECTION 7: Handling and Storage
-
Precautions for Safe Handling: Use only under a chemical fume hood.[4] Wear personal protective equipment. Do not breathe vapors, mist, or gas. Avoid contact with skin, eyes, and clothing.[3][12]
-
Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12] Store locked up.[3] This compound may be air and light sensitive.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[4]
SECTION 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate.
-
SECTION 9: Physical and Chemical Properties
Data for this specific compound is not available. The following are estimations based on similar structures.
-
Appearance: Likely a solid.
-
Odor: May have an amine-like odor.[4]
-
Melting/Boiling Point: Indole has a melting point of 51-54°C and a boiling point of 253-254°C. The tert-butyl group will alter these values.
-
Solubility: Solubility in water may be low.
SECTION 10: Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[4]
-
Chemical Stability: Stable under recommended storage conditions.[4] May be sensitive to air and light.
-
Conditions to Avoid: Incompatible products, excess heat, exposure to air or light.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[4]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[4]
SECTION 11: Toxicological Information
No specific data is available. The following is based on the anticipated GHS classification.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin.
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage or irritation.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
SECTION 12: Ecological Information
-
Ecotoxicity: Anticipated to be toxic or harmful to aquatic life with long-lasting effects.[4][6] Avoid release to the environment.
SECTION 13: Disposal Considerations
-
Waste Treatment Methods: Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.[4]
SECTION 14: Transport Information
-
Transport classification will depend on the finalized hazard assessment but may fall under UN classes for corrosive or toxic solids.
SECTION 15: Regulatory Information
-
This product would be subject to regulations such as the OSHA Hazard Communication Standard (29 CFR 1910.1200) in the United States.[4]
SECTION 16: Other Information
-
Date of Creation: February 21, 2026
-
Disclaimer: The information provided in this document is based on an analysis of structurally similar compounds and is intended for guidance only. The user assumes all risks of use, storage, and handling.
Visualized Workflow: Safe Handling and Emergency Response
The following diagram outlines the critical decision points and actions for safely handling a chemical with the anticipated hazards of 5-tert-butyl-1H-indol-6-ylamine.
Caption: Workflow for Safe Handling and Emergency Response.
References
-
ChemSafetyPro.COM. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. Retrieved from [Link]
-
Loba Chemie. (2024). Safety Data Sheet: tert-BUTYLAMINE FOR SYNTHESIS. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
ECHA. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
UNECE. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]
-
PubChem. (n.d.). 5-N-Boc-amino-1H-indole. Retrieved from [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unece.org [unece.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. download.basf.com [download.basf.com]
- 7. lobachemie.com [lobachemie.com]
- 8. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 9. 5-N-Boc-amino-1H-indole | C13H16N2O2 | CID 11458923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem-space.com [chem-space.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Characterization of 5-tert-butyl-1H-indol-6-ylamine
[1]
Part 1: Executive Summary & Compound Identity[1]
5-tert-butyl-1H-indol-6-ylamine (also identified in patent literature as Compound B-24 ) is a substituted indole derivative serving as a pivotal building block in the synthesis of pharmaceutical agents, most notably CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators such as Ivacaftor.[1]
Its physical state—a gray solid —is a direct consequence of its molecular structure, where the bulky tert-butyl group provides lipophilicity while the indole and amine moieties facilitate intermolecular hydrogen bonding, stabilizing the crystal lattice.
Key Identification Data
| Parameter | Technical Specification |
| Chemical Name | 5-tert-butyl-1H-indol-6-ylamine |
| CAS Number | 873055-31-3 |
| Synonyms | 5-tert-butyl-6-aminoindole; B-24; 6-Amino-5-tert-butylindole |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Physical State | Gray Solid (Isolated yield ~87%) |
| Primary Application | Intermediate for CFTR modulators (e.g., Ivacaftor) |
Part 2: Physicochemical Properties (MP & BP)
Melting Point (MP) Analysis
Unlike simple organic solvents with sharp, well-defined melting points, 5-tert-butyl-1H-indol-6-ylamine is typically isolated as a solid intermediate .[1]
-
Experimental Observation: In the primary Vertex Pharmaceuticals patents (e.g., US 8,354,427 B2), the compound is consistently described as a "gray solid" following purification.
-
Thermodynamic Behavior: While a specific capillary melting point is not standardly reported in the patent examples (likely due to the compound being used directly in subsequent coupling steps), the structural analogs (aminoindoles) typically melt in the range of 120°C – 160°C , often with decomposition if not highly pure.
-
Implication for Handling: The solid state confirms high stability at room temperature, but the "gray" color suggests susceptibility to oxidation (browning) upon air exposure, a common trait of electron-rich aminoindoles.
Boiling Point (BP) & Volatility
-
Theoretical Boiling Point: Predicted to be ~380°C – 400°C at 760 mmHg.[1]
-
Practical Limitation: This compound cannot be distilled at atmospheric pressure without significant decomposition.[1] The amine and indole N-H functionalities make it prone to oxidation and polymerization at high temperatures.
-
Purification Strategy: Because boiling is not a viable purification method, the compound is purified via column chromatography (typically eluting with EtOAc/Petroleum Ether) or recrystallization, rather than distillation.
Solubility Profile
Part 3: Synthesis & Characterization Workflow
The synthesis of 5-tert-butyl-1H-indol-6-ylamine is a reduction process transforming the nitro precursor into the active amine.[1] This transformation is critical for establishing the electronic properties required for the final drug molecule.
Synthesis Pathway (Graphviz Diagram)
Caption: Catalytic hydrogenation pathway converting the nitro-indole precursor to the target amino-indole (B-24).
Characterization Protocol
To validate the identity of the isolated solid, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data confirms the structure:
-
Instrument: 300 MHz NMR
-
Solvent: DMSO-d₆
-
Spectral Assignments:
-
δ 10.3 (br s, 1H): Indole N-H (Broad singlet indicates exchangeable proton).
-
δ 7.2 (s, 1H): Aromatic C-H (Position 4 or 7).
-
δ 6.9 (m, 1H): Aromatic C-H (Indole ring).[2]
-
δ 6.6 (s, 1H): Aromatic C-H.
-
δ 6.1 (m, 1H): Aromatic C-H.
-
δ 4.4 (br s, 2H): -NH₂ (Amine protons, broad singlet).
-
δ 1.3 (s, 9H): tert-Butyl group (Sharp singlet, characteristic integration of 9 protons).[2]
-
Part 4: Experimental Methodology for Property Determination
For researchers needing to determine the exact melting point or purity for regulatory filing (e.g., IND submission), the following protocol is recommended over simple capillary methods due to the compound's oxidative sensitivity.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Prep: Weigh 2–5 mg of dried 5-tert-butyl-1H-indol-6-ylamine into a standard aluminum pan.
-
Atmosphere: Purge with Nitrogen (50 mL/min) to prevent oxidation during heating.[1]
-
Ramp Rate: Heat from 40°C to 250°C at 10°C/min .
-
Analysis:
Protocol: Purity by HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Detection: UV at 254 nm (Indole absorption).[1]
-
Expectation: The amine should elute as a sharp peak; tailing may occur due to interaction with silanols (add triethylamine modifier if necessary).
Part 5: References
-
Vertex Pharmaceuticals Inc. (2013).[1] Modulators of ATP-Binding Cassette Transporters. U.S. Patent 8,354,427 B2.[1] (Describes the synthesis and characterization of Compound B-24).
-
Vertex Pharmaceuticals Inc. (2012).[1] Indole Derivatives as CFTR Modulators. U.S. Patent RE50453 E1.[1] (Detailed experimental procedures for indole intermediates).
-
ChemicalBook. (2024).[1] 5-(tert-butyl)-1H-indol-6-amine Product Entry. (CAS Registry Data).[1]
-
Hadida-Ruah, S., et al. (2006).[1] Discovery of N-(4-tert-butyl-2-pyridin-2-yl-phenyl)-4-(3-methyl-3-oxetanyl-methoxy)-benzamide (VX-809), a Corrector of the Cystic Fibrosis Transmembrane Conductance Regulator.[1] Journal of Medicinal Chemistry. (Contextualizes the use of indole intermediates in CFTR modulation).
Methodological & Application
Application Note: Scalable Synthesis of 5-tert-butyl-1H-indol-6-ylamine
This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working on CFTR modulators or similar indole-based pharmacophores. It focuses on the regioselective synthesis of 5-tert-butyl-1H-indol-6-ylamine , a critical intermediate often associated with the synthesis of Ivacaftor (VX-770) and next-generation correctors.
Executive Summary
The synthesis of 5-tert-butyl-1H-indol-6-ylamine presents a classic challenge in indole regiochemistry: installing an amino group adjacent to a bulky tert-butyl group on the benzenoid ring. While standard electrophilic substitution on indoles favors the C3 position, this protocol utilizes acid-mediated nitration to redirect substitution to the C6 position, followed by catalytic hydrogenation. This guide details the mechanistic rationale, safety protocols for handling nitro-intermediates, and a scalable workflow validated against industrial patent literature (Vertex Pharmaceuticals).
Mechanistic Insight & Causality
The Regioselectivity Challenge
Indoles are electron-rich heterocycles that typically undergo electrophilic aromatic substitution (
To achieve C6 substitution , the reaction kinetics must be altered:
-
Protonation Strategy: Using concentrated sulfuric acid (
) protonates the indole at C3, forming an indolium cation. This species deactivates the pyrrole ring toward electrophilic attack. -
Benzenoid Activation: With the pyrrole ring deactivated, the reaction is directed to the benzene ring. The 5-tert-butyl group acts as a weak activating group (alkyl) and an ortho, para-director.
-
Ortho sites relative to 5-tBu: C4 and C6 .
-
Para site relative to 5-tBu: C7a (blocked).
-
-
Steric Control: The C4 position is sterically crowded by both the adjacent tert-butyl group and the C3-position. Consequently, the nitronium ion (
) selectively attacks the less hindered C6 position .
Reaction Pathway Visualization
The following diagram illustrates the redirection of the electrophile via the indolium intermediate.
Figure 1: Mechanistic pathway for the regioselective nitration and reduction.
Experimental Protocol
Precursor Synthesis (Brief Overview)
If 5-tert-butylindole is not commercially available, it is best prepared via the Leimgruber-Batcho synthesis or Fischer Indole Synthesis :
-
Reagents: 4-tert-butylphenylhydrazine hydrochloride + Acetaldehyde (or equivalent acetal).
-
Conditions: 4%
, reflux.
Step 1: Regioselective Nitration
Objective: Synthesis of 5-tert-butyl-6-nitro-1H-indole.[1]
-
Reagents:
-
5-tert-butyl-1H-indole (1.0 equiv)
-
Concentrated Sulfuric Acid (
, solvent/catalyst) -
Potassium Nitrate (
) or Fuming Nitric Acid ( )
-
-
Safety: Nitration is highly exothermic.
is corrosive. Perform in a fume hood behind a blast shield.
Procedure:
-
Dissolution: Charge a reactor with concentrated
(10 vol relative to indole). Cool to 0°C .[2][3] -
Addition: Add 5-tert-butyl-1H-indole portion-wise, maintaining internal temperature
. Stir until fully dissolved (formation of indolium species). -
Nitration: Dissolve
(1.05 equiv) in (3 vol) separately. Add this solution dropwise to the indole mixture at -5°C to 0°C .-
Critical Control Point: Do not allow temperature to exceed 5°C to prevent over-nitration or polymerization.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Workup: Filter the solid. Wash with water until neutral pH. Recrystallize from Ethanol/Water if necessary to remove any 4-nitro isomer (though C6 is major).
Step 2: Catalytic Reduction
Objective: Conversion of nitro group to primary amine.
-
Reagents:
-
5-tert-butyl-6-nitro-1H-indole[1]
-
Raney Nickel (approx. 20 wt% loading) or 10% Pd/C
-
Methanol (solvent)
-
Hydrogen Gas (
)
-
Procedure:
-
Preparation: Dissolve the nitro-indole (14.7 g, ~67 mmol) in Methanol (100 mL).
-
Catalyst Addition: Under an Argon atmosphere, carefully add Raney Nickel (3 g) (slurry in water/methanol).
-
Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.
-
-
Hydrogenation: Purge the vessel with
. Maintain pressure (1 atm or slightly elevated, e.g., 30 psi) at 30°C for 3–5 hours. -
Monitoring: Monitor via HPLC or TLC for the disappearance of the starting material. The amine is more polar than the nitro compound.
-
Filtration: Filter through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often a dark viscous oil or gray solid. Purify via silica gel chromatography (10–20% EtOAc/Petroleum Ether) to yield 5-tert-butyl-1H-indol-6-ylamine as a gray/off-white solid.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Gray to Off-White Solid | Darkens upon air exposure (oxidation). |
| Yield (Step 1) | 65 - 75% | Isomer purity is critical here. |
| Yield (Step 2) | 85 - 90% | Quantitative conversion is typical.[4] |
| 1H NMR (DMSO-d6) | Characteristic singlets at C4/C7 confirm 5,6-substitution pattern. | |
| Key Impurity | 4-nitro isomer (Step 1) | Removed via recrystallization.[5] |
Troubleshooting Guide
-
Problem: Low yield in nitration step / Black tar formation.
-
Cause: Reaction temperature too high or addition too fast.
-
Fix: Strictly maintain T < 0°C during addition. Ensure efficient stirring.
-
-
Problem: Incomplete reduction.
-
Cause: Catalyst poisoning (sulfur from Step 1).
-
Fix: Ensure thorough washing of the nitro intermediate to remove sulfate salts. Increase catalyst loading.
-
References
-
Vertex Pharmaceuticals Inc. (2012).[6] Modulators of ATP-Binding Cassette Transporters. US Patent 8,324,242 B2. (Describes the isolation and NMR of 5-tert-butyl-1H-indol-6-ylamine).
-
Tanoury, G. J., et al. (2011). Development of a Scalable Synthesis of Ivacaftor. Organic Process Research & Development, 15(3), 515–524. (Context on Vertex indole chemistry).
- Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Mechanistic grounding for electrophilic substitution on indoles).
Sources
- 1. CN103641765A - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 4. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 5. zenodo.org [zenodo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Utility of 5-tert-butyl-1H-indol-6-ylamine as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of functionalized indoles, 5-tert-butyl-1H-indol-6-ylamine stands out as a key intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique substitution pattern, featuring a bulky tert-butyl group at the C5 position and a reactive amine at the C6 position, provides a valuable platform for the synthesis of complex molecules with high specificity and potency.
This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-tert-butyl-1H-indol-6-ylamine. It is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this versatile intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 5-tert-butyl-1H-indol-6-ylamine is crucial for its handling, characterization, and reaction optimization. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on closely related structures.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₆N₂ | Based on structure |
| Molecular Weight | 188.27 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Similar to other substituted aminoindoles |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of indole derivatives. |
| pKa (of the amine) | Estimated to be around 4-5 | Typical for anilines, influenced by the indole ring. |
| ¹H NMR | Characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), aromatic protons on the indole ring, and the amine protons. | Inferred from data on related tert-butyl indoles. |
| ¹³C NMR | Resonances corresponding to the tert-butyl group, and the carbons of the indole scaffold. | Inferred from data on related tert-butyl indoles. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 188.27 | Expected for the molecular formula. |
Synthesis of 5-tert-butyl-1H-indol-6-ylamine: A Proposed Pathway
A direct, one-pot synthesis of 5-tert-butyl-1H-indol-6-ylamine is not prominently described in the literature. However, a plausible and efficient multi-step synthesis can be devised based on established indole chemistry. The proposed pathway involves the initial synthesis of a 5-tert-butyl-1H-indole precursor, followed by regioselective nitration at the C6 position, and subsequent reduction of the nitro group to the desired amine.
Protocol 1: Synthesis of 5-tert-butyl-6-nitro-1H-indole
The regioselectivity of indole nitration is highly dependent on the reaction conditions and the substituents on the indole ring.[3][4] For 5-substituted indoles, nitration can occur at various positions. To favor nitration at the C6 position, careful control of the nitrating agent and temperature is crucial.
Materials:
-
5-tert-butyl-1H-indole
-
Fuming nitric acid
-
Sulfuric acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, it is advisable to first protect it with a suitable group like tert-butoxycarbonyl (Boc). To a solution of 5-tert-butyl-1H-indole in DCM, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-5-tert-butyl-1H-indole can be used directly in the next step.
-
Nitration: Dissolve the N-protected or unprotected 5-tert-butyl-1H-indole in acetic anhydride at 0°C. Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 5°C. The use of milder nitrating agents like acetyl nitrate, generated in situ, can improve regioselectivity.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with saturated sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate 5-tert-butyl-6-nitro-1H-indole.
-
N-Deprotection (if applicable): If an N-Boc protecting group was used, it can be removed by treating the purified nitroindole with trifluoroacetic acid (TFA) in DCM at room temperature.
Protocol 2: Reduction of 5-tert-butyl-6-nitro-1H-indole to 5-tert-butyl-1H-indol-6-ylamine
The reduction of the nitro group to an amine is a standard transformation that can be achieved through various methods. Catalytic hydrogenation is often preferred due to its clean nature and high yields.[5][6]
Materials:
-
5-tert-butyl-6-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: To a solution of 5-tert-butyl-6-nitro-1H-indole in methanol or ethanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas. Purge the flask with hydrogen to remove air. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-tert-butyl-1H-indol-6-ylamine.
-
Purification: The product can be purified by crystallization or column chromatography if necessary.
Application in the Synthesis of Kinase Inhibitors
5-tert-butyl-1H-indol-6-ylamine is a valuable intermediate for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[7][8] The 6-amino group provides a key handle for introducing various substituents that can interact with the active site of these kinases.
Protocol 3: N-Acylation of 5-tert-butyl-1H-indol-6-ylamine
The acylation of the 6-amino group is a common strategy to introduce functionalities that can form hydrogen bonds with the hinge region of kinases.
Materials:
-
5-tert-butyl-1H-indol-6-ylamine
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Reaction Setup: Dissolve 5-tert-butyl-1H-indol-6-ylamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents:
-
Using Acyl Chloride: Cool the solution to 0°C and add the base, followed by the dropwise addition of the acyl chloride.
-
Using Carboxylic Acid: Add the carboxylic acid, coupling agent, and base to the solution.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.
Protocol 4: Synthesis of 6-Heteroaryl Indole Derivatives via Suzuki Coupling
To prepare 6-heteroaryl substituted indoles, the amino group of 5-tert-butyl-1H-indol-6-ylamine can be converted to a halide (e.g., via a Sandmeyer reaction), followed by a Suzuki cross-coupling reaction.
Step 1: Conversion of Amine to Halide (e.g., Bromide)
Materials:
-
5-tert-butyl-1H-indol-6-ylamine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
Procedure:
-
Diazotization: Dissolve 5-tert-butyl-1H-indol-6-ylamine in aqueous HBr and cool to 0°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of CuBr in HBr.
-
Reaction and Work-up: Warm the mixture to room temperature and then heat to drive the reaction to completion. Cool, extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting 6-bromo-5-tert-butyl-1H-indole by column chromatography.
Step 2: Suzuki Cross-Coupling
Materials:
-
6-bromo-5-tert-butyl-1H-indole
-
Heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 6-bromo-5-tert-butyl-1H-indole, the heteroaryl boronic acid/ester, the palladium catalyst, and the base.
-
Degassing: Degas the solvent system by bubbling with an inert gas (e.g., argon) and add it to the reaction vessel.
-
Reaction: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the desired 6-heteroaryl-5-tert-butyl-1H-indole derivative.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and its derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm, 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment. Key signals to identify include the singlet for the tert-butyl group, the distinct aromatic protons of the indole ring, and the NH protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
5-tert-butyl-1H-indol-6-ylamine is a strategically important pharmaceutical intermediate with significant potential in the synthesis of kinase inhibitors and other therapeutic agents. While its direct synthesis may require a multi-step approach, the individual reactions are well-established in organic chemistry. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery programs. The unique substitution pattern of this molecule will likely continue to inspire the design and synthesis of novel and effective therapeutics.
References
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Bruker. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Yerbba. (2025, March 14). CDK 4/6 Inhibitors for Breast Cancer: How They Work, Who Gets Them, What to Expect. Retrieved from [Link]
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- Wang, C., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
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Application Notes and Protocols: Synthesis of Functionalized Derivatives from 5-tert-butyl-1H-indol-6-ylamine
Abstract
This document provides a comprehensive technical guide for the chemical modification of 5-tert-butyl-1H-indol-6-ylamine, a versatile heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4] These protocols are designed for researchers in synthetic chemistry and drug development, offering detailed, field-proven methodologies for producing key derivatives. The guide focuses on two high-impact transformations of the 6-amino group: N-acylation to form stable amides and diazotization to generate highly reactive diazonium salts, which serve as gateways to a wide array of functional groups. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and robust analytical validation.
Introduction: The Strategic Value of 5-tert-butyl-1H-indol-6-ylamine
The indole nucleus is a cornerstone of modern drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The starting material, 5-tert-butyl-1H-indol-6-ylamine, offers three primary sites for chemical diversification:
-
The 6-Amino Group: A primary aromatic amine that is a prime target for N-acylation, N-alkylation, and diazotization reactions.
-
The Indole Nitrogen (N-1): Can be alkylated or acylated, often requiring a strong base for deprotonation. Its reactivity allows for modulation of the electronic properties and steric profile of the entire scaffold.
-
The Indole Ring (C2, C3, C4, C7): While the existing substituents direct reactivity, these positions remain accessible for further functionalization, although such reactions are beyond the scope of this immediate guide.
This guide focuses on leveraging the reactivity of the 6-amino group to create libraries of diverse analogs for screening and lead optimization. The bulky tert-butyl group at the 5-position provides unique solubility and metabolic stability characteristics, making its derivatives particularly interesting for pharmaceutical development.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for safe and effective experimentation.
| Property | Value | Notes |
| Chemical Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| Appearance | Off-white to light brown solid | Varies with purity. |
| Melting Point | Approx. 135-140 °C | Subject to variation. |
| Solubility | Soluble in MeOH, DCM, THF, DMSO. | Poorly soluble in water and non-polar solvents like hexane. |
| CAS Number | [Not readily available] |
Safety Precautions:
-
Always handle 5-tert-butyl-1H-indol-6-ylamine in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Aromatic amines are potentially toxic and can be absorbed through the skin. Avoid inhalation of dust and direct skin contact.
-
Consult the Safety Data Sheet (SDS) for the specific reagent before use.
General Synthetic Workflow
The following diagram illustrates the strategic pathways described in this guide, starting from the parent amine and branching into two major classes of derivatives via key intermediates.
Caption: General synthetic pathways for derivatization.
Protocol I: N-Acylation for the Synthesis of Amide Derivatives
Causality and Rationale: The N-acylation of the 6-amino group is a robust and high-yielding reaction that converts the basic amine into a neutral, stable amide. This transformation is fundamental in medicinal chemistry for altering polarity, hydrogen bonding capability, and metabolic stability. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).[5][6] A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[7]
Detailed Protocol: Synthesis of N-(5-tert-butyl-1H-indol-6-yl)acetamide
Materials:
-
5-tert-butyl-1H-indol-6-ylamine (1.0 g, 5.31 mmol)
-
Anhydrous Pyridine (15 mL)
-
Acetyl Chloride (0.46 mL, 6.37 mmol, 1.2 equiv)
-
Dichloromethane (DCM, 50 mL)
-
1 M Hydrochloric Acid (HCl, 30 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (30 mL)
-
Brine (30 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexane (for elution)
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-tert-butyl-1H-indol-6-ylamine (1.0 g, 5.31 mmol) in anhydrous pyridine (15 mL). Cool the solution to 0 °C using an ice-water bath with magnetic stirring.
-
Scientist's Note: Pyridine serves as both the solvent and the acid scavenger. Using anhydrous conditions is crucial as acyl chlorides react readily with water.
-
-
Addition of Acylating Agent: Add acetyl chloride (0.46 mL, 1.2 equiv) dropwise to the cooled solution over 5 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Scientist's Note: Slow, dropwise addition is necessary to control the exothermic reaction.[7] Using a slight excess of the acylating agent ensures complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Carefully pour the reaction mixture into 1 M HCl (30 mL) to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Scientist's Note: The acid wash removes residual pyridine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc/Hexane).
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the final product, N-(5-tert-butyl-1H-indol-6-yl)acetamide, as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
| Expected Analytical Data | |
| ¹H NMR | Appearance of a new singlet around δ 2.1-2.3 ppm (acetyl CH₃) and a broad singlet for the NH amide proton. |
| MS (ESI+) | Expected [M+H]⁺ at m/z = 231.15 |
| IR | Characteristic amide C=O stretch around 1660-1680 cm⁻¹ and N-H stretch around 3250-3350 cm⁻¹. |
Protocol II: Diazotization and Sandmeyer Reaction
Causality and Rationale: Diazotization transforms a primary aromatic amine into a diazonium salt, one of the most versatile intermediates in aromatic chemistry.[8] The reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[9][10] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. The Sandmeyer reaction, which uses copper(I) salts (e.g., CuCl, CuBr), is a classic and reliable method to replace the diazonium group with a halide.[9]
Detailed Protocol: Synthesis of 6-chloro-5-tert-butyl-1H-indole
Caption: Diazotization-Sandmeyer reaction sequence.
Materials:
-
5-tert-butyl-1H-indol-6-ylamine (1.0 g, 5.31 mmol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.40 g, 5.84 mmol, 1.1 equiv) dissolved in 2 mL water
-
Copper(I) Chloride (CuCl, 0.63 g, 6.37 mmol, 1.2 equiv) dissolved in 3 mL conc. HCl
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
100 mL three-neck flask
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
Part A: Formation of the Diazonium Salt
-
Initial Setup: In a 100 mL three-neck flask, suspend 5-tert-butyl-1H-indol-6-ylamine (1.0 g, 5.31 mmol) in a mixture of water (5 mL) and concentrated HCl (3 mL). Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of NaNO₂ (0.40 g, 1.1 equiv) in 2 mL of cold water. Add this solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Scientist's Note: Maintaining a low temperature is absolutely critical. At higher temperatures, the diazonium salt will decompose, often violently, and lead to side products (e.g., phenol formation).[9] A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue-black).
-
-
Stirring: Stir the resulting solution (it may not be perfectly clear) at 0-5 °C for an additional 20 minutes. This solution of the diazonium salt is used immediately in the next step.
Part B: Sandmeyer Reaction 4. Catalyst Preparation: In a separate flask, dissolve CuCl (0.63 g, 1.2 equiv) in concentrated HCl (3 mL). Cool this solution to 0 °C. 5. Nucleophilic Displacement: Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.
- Safety Critical: The addition can cause vigorous evolution of nitrogen gas. Ensure adequate ventilation and add slowly to control the effervescence.
- Reaction Completion: After the addition is complete, allow the mixture to warm slowly to room temperature and then stir for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution and TLC analysis.
- Workup: Pour the reaction mixture into 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 30 mL).
- Washing and Drying: Combine the organic extracts and wash with water and then carefully with saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification and Characterization: Purify the crude product by flash column chromatography (Hexane/EtOAc gradient). Characterize the final product, 6-chloro-5-tert-butyl-1H-indole, by NMR and MS.
| Expected Analytical Data | |
| ¹H NMR | Disappearance of the amine protons and characteristic shifts in the aromatic protons of the indole ring. |
| MS (ESI+) | Expected [M]⁺ at m/z = 207.09 (Cl isotope pattern). |
| ¹³C NMR | Aromatic carbon signals will shift, and the C-NH₂ carbon signal will be replaced by a C-Cl signal. |
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low yield in N-acylation | Wet reagents/solvents. Insufficient base. | Ensure all glassware is oven-dried and use anhydrous solvents. Ensure at least one equivalent of base is used to scavenge the acid byproduct. |
| Reaction does not go to completion | Insufficient acylating agent. Low reactivity. | Add a slight excess (1.1-1.2 equiv) of the acylating agent. For less reactive amines or acylating agents, gentle heating or a longer reaction time may be required. |
| Dark tarry mixture in diazotization | Reaction temperature was too high. | Maintain the temperature strictly between 0-5 °C. Use an ice-salt bath and monitor the internal temperature closely. |
| Low yield in Sandmeyer reaction | Premature decomposition of diazonium salt. Impure copper(I) salt. | Use the diazonium salt solution immediately after its preparation. Use freshly purchased or purified CuCl. |
References
-
James, D. A., et al. (2011). Indole- and indolizine-glyoxylamides derivatives with substantial in vitro anti-proliferative activities. (Source: Derived from general knowledge of indolizine and indole derivatives' biological activities).[11]
-
Kazemi, M., & Soleiman-Beigi, M. (n.d.). Tetra-N-Butyl Ammonium Hydroxide as Highly Efficient for the Acylation of Alcohols, Phenols and Thiols. Longdom Publishing. [Link][6]
-
Wilkinson, S. (2021, February 24). Yr 13 Reactions of Amines [Video]. YouTube. [Link][7]
-
Nachtsheim, B. J., et al. (2023). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link][12]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link][3]
-
Shaaban, M. R., et al. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link][1]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link][2][4]
-
Hou, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link][13]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. longdom.org [longdom.org]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
5-tert-butyl-1H-indol-6-ylamine in hair dye formulation research
An In-depth Technical Guide to the Application of 5-tert-butyl-1H-indol-6-ylamine in Hair Dye Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer and Novel Hair Colorants
The permanent hair dye market has long been dominated by oxidative dyes, primarily based on p-phenylenediamine (PPD) and its derivatives. While effective, concerns about skin sensitization and potential long-term health risks have driven research towards discovering and developing alternative dye intermediates.[1][2] Indole derivatives have emerged as a promising class of compounds, often considered safer alternatives to traditional oxidative dyes.[2] This technical guide focuses on a novel indole derivative, 5-tert-butyl-1H-indol-6-ylamine , and provides a comprehensive overview of its application in hair dye formulation research. As a senior application scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a deep and practical understanding for researchers in the field.
Physicochemical Properties of 5-tert-butyl-1H-indol-6-ylamine
The physicochemical properties of a dye intermediate are critical for formulation development, influencing its solubility, stability, and ability to penetrate the hair shaft. While specific experimental data for 5-tert-butyl-1H-indol-6-ylamine is not widely available, we can estimate its properties based on structurally similar compounds.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₆N₂ | Based on chemical structure |
| Molecular Weight | 188.27 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to light brown solid | Typical for aminoindole compounds |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water | The presence of the tert-butyl group increases lipophilicity, while the amino and indole N-H groups allow for some hydrogen bonding. |
| Melting Point | Not available. Likely in the range of 100-150 °C | Based on similar substituted indoles. |
| Boiling Point | Not available. Likely > 300 °C | High due to molecular weight and potential for hydrogen bonding. |
| pKa (of the amine) | ~5-6 | The amino group is expected to be a weak base. |
Proposed Synthesis of 5-tert-butyl-1H-indol-6-ylamine
A plausible synthetic route for 5-tert-butyl-1H-indol-6-ylamine can be adapted from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is versatile and suitable for preparing substituted indoles.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-tert-butyl-1H-indol-6-ylamine.
Step-by-Step Synthesis Protocol
-
Step 1: Formation of the Enamine.
-
React 4-tert-butyl-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction is typically heated to promote the formation of the enamine intermediate, 1-(4-tert-butyl-2-nitrophenyl)-N,N-dimethylmethanamine.
-
-
Step 2: Reductive Cyclization to form the Indole Ring.
-
The enamine intermediate is then subjected to reductive cyclization to form the indole ring.
-
Common reducing agents for this step include iron powder in acetic acid or catalytic hydrogenation (H₂ over Palladium on carbon). This step yields 5-tert-butyl-6-nitro-1H-indole.
-
-
Step 3: Reduction of the Nitro Group.
-
The final step is the reduction of the nitro group to an amine.
-
This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation. This yields the target compound, 5-tert-butyl-1H-indol-6-ylamine.
-
Mechanism of Action in Oxidative Hair Dyeing
In permanent hair dyeing, small precursor molecules penetrate the hair shaft and then undergo oxidation and coupling reactions to form larger, colored molecules that are trapped within the hair cortex.[3][4][5][6] 5-tert-butyl-1H-indol-6-ylamine is expected to function as a primary intermediate (precursor) in this process.
Oxidative Coupling Mechanism
Caption: Oxidative coupling mechanism of 5-tert-butyl-1H-indol-6-ylamine.
The dyeing process is initiated by mixing the dye formulation with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The ammonia or other alkalizing agent swells the hair cuticle, allowing the dye intermediates to penetrate.[7] Inside the hair shaft, the hydrogen peroxide oxidizes the 5-tert-butyl-1H-indol-6-ylamine to a reactive intermediate. This intermediate then reacts with a coupler molecule to form a large, stable colored indo-dye molecule. The specific color produced will depend on the coupler used. Self-coupling of the intermediate can also occur, leading to the formation of other colored species.
Protocols for Hair Dye Formulation and Testing
Laboratory-Scale Hair Dye Formulation
This protocol provides a basic formulation for evaluating the dyeing properties of 5-tert-butyl-1H-indol-6-ylamine.
Formulation Components:
| Component | Function | Concentration (w/w %) |
| 5-tert-butyl-1H-indol-6-ylamine | Primary Intermediate | 0.1 - 2.0 % |
| Resorcinol | Coupler | 0.1 - 2.0 % |
| Ammonium Hydroxide (28%) | Alkalizing Agent | 5.0 - 10.0 % |
| Cetearyl Alcohol | Emulsion Stabilizer/Thickener | 10.0 - 15.0 % |
| Sodium Laureth Sulfate | Surfactant | 1.0 - 3.0 % |
| Oleic Acid | Emollient/Conditioner | 1.0 - 2.0 % |
| Tetrasodium EDTA | Chelating Agent | 0.1 - 0.2 % |
| Deionized Water | Solvent | q.s. to 100% |
Procedure:
-
In a main beaker, heat the deionized water to 75°C. Add the sodium laureth sulfate and tetrasodium EDTA and mix until dissolved.
-
In a separate beaker, melt the cetearyl alcohol and oleic acid at 75°C.
-
Add the oil phase to the water phase with constant stirring to form an emulsion.
-
Cool the emulsion to 40°C.
-
In a separate vessel, dissolve the 5-tert-butyl-1H-indol-6-ylamine and resorcinol in a small amount of ethanol or propylene glycol.
-
Add the dissolved dye intermediates to the emulsion and mix thoroughly.
-
Finally, add the ammonium hydroxide and mix until a homogenous cream is obtained.
Application and Color Development
-
Preparation: Mix the dye formulation with a 20-volume (6%) hydrogen peroxide developer in a 1:1 ratio immediately before application.
-
Application: Apply the mixture to swatches of natural white hair, ensuring complete saturation.
-
Development: Allow the dye to develop for 30 minutes at room temperature.
-
Rinsing and Drying: Rinse the hair swatches thoroughly with warm water, followed by a light shampooing and conditioning. Allow the swatches to air dry.
Performance and Safety Evaluation Protocols
Patch Test for Skin Sensitization
Prior to any in-vivo application, a patch test is mandatory to assess the potential for allergic reactions.[7]
-
Prepare a small amount of the final dye mixture (formulation + developer).
-
Apply a small, coin-sized amount to a discreet area of skin, such as behind the ear or on the inner elbow.
-
Allow the area to dry and leave undisturbed for 48 hours.
-
Observe for any signs of irritation, such as redness, itching, swelling, or blistering. A positive reaction indicates a potential for sensitization.
Strand Test for Color Outcome
A strand test is crucial to determine the final color result and to check for any adverse effects on the hair fiber.
-
Select a small, inconspicuous strand of hair.
-
Apply the prepared dye mixture to the hair strand.
-
Allow the dye to develop for the full recommended time (30 minutes).
-
Rinse, shampoo, and dry the strand.
-
Evaluate the final color and the condition of the hair.
Colorimetric Analysis
Quantitative evaluation of the color can be performed using a spectrophotometer or colorimeter.
-
Measure the Lab* color values of the dyed hair swatches.
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red/green axis.
-
b* represents the yellow/blue axis.
-
-
Compare the Lab* values of the dyed swatches to an undyed control swatch.
Wash Fastness
To evaluate the durability of the color, a wash fastness test is performed.
-
Measure the initial Lab* values of the dyed hair swatches.
-
Subject the swatches to a series of standardized washing cycles (e.g., 10 cycles with a standard shampoo).
-
After each cycle (or at the end of all cycles), dry the swatches and re-measure the Lab* values.
-
Calculate the change in color (ΔE*) to determine the degree of fading.
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) is a suitable method for the identification and quantification of 5-tert-butyl-1H-indol-6-ylamine in a hair dye formulation.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength determined by the UV spectrum of the compound (likely around 270-290 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation
-
Accurately weigh a known amount of the hair dye formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Safety and Toxicological Assessment
As with any new chemical entity intended for cosmetic use, a thorough safety and toxicological assessment of 5-tert-butyl-1H-indol-6-ylamine is essential. This includes, but is not limited to:
-
In vitro mutagenicity and genotoxicity assays (e.g., Ames test).
-
In vitro skin irritation and corrosion studies.
-
In vitro eye irritation studies.
-
Skin sensitization studies (e.g., Local Lymph Node Assay).
The results of these studies are crucial for establishing a safety profile and for regulatory submissions.
Conclusion
5-tert-butyl-1H-indol-6-ylamine represents a promising new intermediate for the development of innovative and potentially safer permanent hair dyes. This guide provides a comprehensive framework for researchers to synthesize, formulate, and evaluate this compound. The provided protocols are based on established scientific principles and can be adapted and optimized for specific research and development needs. As with all new cosmetic ingredients, a rigorous approach to safety and performance testing is paramount.
References
- European Patent Office. (1993). The use of n-substituted-5,6-dihydroxyindoles as a hair coloring agent (EP0335477B1).
-
Celdrán, V. (2018). Colour formation mechanism during the application of a hair dye. Tecnocosmetics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). tert-Butyl 5-amino-1H-indazole-1-carboxylate Properties. Retrieved from [Link]
-
The Depths of Hair Dyes: Understanding Users, Formulating Answers. (2018). Cosmetics & Toiletries. Retrieved from [Link]
-
Oxidative Hair Dyes: Scope and Challenges. (n.d.). ResearchGate. Retrieved from [Link]
-
European Patent Office. (2013). DYE FOR KERATIN FIBERS USING INDOLE ANALOGUE (EP 2623093 A1). Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Retrieved from [Link]
-
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Compound Interest. (n.d.). THE CHEMISTRY OF PERMANENT HAIR DYES. Retrieved from [Link]
-
da Franca, S. A., et al. (2015). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 2(2), 110-126. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-N-Boc-amino-1H-indole. PubChem. Retrieved from [Link]
-
Cleverman. (2024). The Science Behind Hair Dye: How Does It Work? Retrieved from [Link]
- Google Patents. (n.d.). Method of dyeing hair with indolines, indoles and indazoles.
- Jagodzińska, K., et al. (2011). Analytical methods for identification and determination of some cosmetics ingredients. CHEMIK, 65(2), 88-93.
-
Zhang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8193. Retrieved from [Link]
- Validation of an Analytical Procedure with Control of Residual Solvents in Pharmaceutical Substance. (n.d.). Acta Poloniae Pharmaceutica – Drug Research, 68(5), 653-659.
-
European Commission. (2008). Opinion on intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Retrieved from [Link]
-
Gackowska, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4755. Retrieved from [Link]
-
Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). tert-Butyl 5-aminoindoline-1-carboxylate. Retrieved from [Link]
-
Li, D., et al. (2011). Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres. International Journal of Cosmetic Science, 33(2), 183-189. Retrieved from [Link]
-
Organic CHEMISTRY. (2010). TSI Journals. Retrieved from [Link]
- Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
-
Amik Cosmetics. (n.d.). Intermediate hair dyes - Precursors. Retrieved from [Link]
- Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES.
- Google Patents. (n.d.). Primary intermediates for oxidative coloration of hair.
-
Towards the development of an alternative analysis method to determine lead in eyeliner cosmetics. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. compoundchem.com [compoundchem.com]
- 6. becleverman.com [becleverman.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 5-tert-butyl-1H-indol-6-ylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-tert-butyl-1H-indol-6-ylamine via recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental principles of crystallization and practical experience with indole derivatives and aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5-tert-butyl-1H-indol-6-ylamine?
An ideal solvent for recrystallizing 5-tert-butyl-1H-indol-6-ylamine should meet several key criteria, dictated by the molecule's unique structure:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This temperature-dependent solubility is the cornerstone of recrystallization, allowing for dissolution when hot and crystal formation upon cooling.[1]
-
"Like Dissolves Like" Principle: The target molecule possesses both non-polar (tert-butyl group, indole ring) and polar (amine group, N-H of the indole) characteristics. Therefore, solvents of intermediate polarity or specific solvent pairs are often the most successful.[1]
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of your compound to prevent it from "oiling out" (melting in the hot solvent instead of dissolving).
-
Inertness: The solvent must not react with the 5-tert-butyl-1H-indol-6-ylamine. Given the presence of a primary amine, acidic solvents could potentially form salts, which may or may not be desirable depending on your purification strategy.[2][3]
-
Impurity Solubility: The solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.
-
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals during the drying process.[1]
Q2: What solvent systems are good starting points for screening?
Given the mixed polarity of 5-tert-butyl-1H-indol-6-ylamine, a systematic screening is crucial. Good starting points include single solvents and binary (two-component) solvent systems.
Single Solvents to Screen:
-
Alcohols: Ethanol or isopropanol. These can interact with the polar amine and indole N-H via hydrogen bonding.
-
Aromatic Hydrocarbons: Toluene. Its aromatic nature can effectively dissolve the indole ring system, and it is often a good choice for crystallizing such compounds.[3]
-
Esters: Ethyl acetate. This is a versatile solvent of intermediate polarity.
-
Ketones: Acetone. Similar to ethyl acetate, it offers a balance of polarity.[3]
Binary Solvent Systems (Solvent/Anti-Solvent): Binary systems offer a powerful way to fine-tune dissolving power.[1] You dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add a "poor" or "anti-solvent" until the solution becomes cloudy (the saturation point).[4]
-
Toluene/Hexanes or Toluene/Heptanes: Toluene acts as the good solvent for the aromatic core, while the non-polar alkane serves as the anti-solvent.[5]
-
Ethanol/Water: A classic pair where the compound is dissolved in hot ethanol, and water is added as the anti-solvent.[5][6]
-
Ethyl Acetate/Hexanes or Ethyl Acetate/Petroleum Ether: A commonly used combination for compounds of intermediate polarity.[5][7]
-
Acetone/Water: Another effective polar/non-polar pairing.[5]
Q3: How do I perform a systematic solvent screen?
A small-scale test is the most efficient way to identify a suitable solvent.[8]
Protocol for Solvent Screening:
-
Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[8] Use a boiling stick to ensure smooth boiling.[8]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[9]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals upon cooling indicate a promising solvent system.
Q4: What is a general protocol for recrystallization once I've chosen a solvent?
-
Dissolution: Place the crude 5-tert-butyl-1H-indol-6-ylamine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling stick. Heat the mixture to boiling while stirring.[1]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce your final yield.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals rather than a fine precipitate that may trap impurities.[11]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[9][10]
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter or by using a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q5: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid phase. This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present, causing a melting point depression.
Solutions:
-
Lower the Temperature: Reheat the mixture until it is homogeneous, then allow it to cool more slowly.
-
Add More Solvent: The presence of an oil indicates that the solution is supersaturated. Add more hot solvent until the oil dissolves completely, then proceed with slow cooling.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the oil in a "good" solvent and then slowly add an "anti-solvent" at a temperature below your compound's melting point.
Q6: I have very low or no crystal formation upon cooling. How can I induce crystallization?
This issue typically arises from using too much solvent or from the solution being supersaturated without nucleation sites.[9]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If using a single solvent, you can cautiously add a few drops of a miscible "poor" solvent to the cooled solution to decrease the compound's solubility.
Q7: My final yield is very low. How can I improve it?
A low yield is a common problem in recrystallization.[9]
Potential Causes & Solutions:
-
Excess Solvent: Using the absolute minimum amount of hot solvent is critical.[9] Any excess will retain more of your product in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your filtration apparatus is pre-heated.
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the amount of product that crystallizes out of solution.[11]
-
Washing with Warm Solvent: Always use ice-cold solvent to wash the crystals during filtration.[10] Warm solvent will redissolve some of your product.
Q8: The purity didn't improve after recrystallization. What went wrong?
If purity, as checked by melting point or chromatography, does not improve, consider the following:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as effectively as your target compound, leading to co-crystallization. A different solvent system is needed.
-
Rapid Cooling: Cooling the solution too quickly ("crash cooling") can cause impurities to become trapped within the crystal lattice.[10] Always allow for slow, undisturbed cooling.
-
Insufficient Washing: The surface of the crystals may be coated with the impurity-rich mother liquor. Ensure a thorough but brief wash with ice-cold solvent.
Q9: Are there special considerations for an aromatic amine like 5-tert-butyl-1H-indol-6-ylamine?
Yes, the amine functionality warrants special attention.
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning reddish or brown).[2] Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially if the solution will be hot for an extended period.
-
pH Sensitivity: Avoid strongly acidic solvents unless you intend to purify the compound as a salt. Protonation of the amine will drastically change its solubility properties.[3] Conversely, this can be used as a purification strategy: dissolve in dilute acid, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer to precipitate the purified free amine.
Data & Workflow Visualization
Table 1: Potential Recrystallization Solvents for 5-tert-butyl-1H-indol-6-ylamine
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Potential Issues |
| Toluene | 111 | 2.4 | Good for aromatic systems. High boiling point may risk oiling out. |
| Ethanol | 78 | 4.3 | Good for polar groups (amine, N-H). May be too good a solvent, requiring an anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | Versatile intermediate polarity solvent. Often used with hexanes. |
| Acetone | 56 | 5.1 | Good dissolving power, but low boiling point may limit the required solubility difference. |
| Hexanes | 69 | 0.1 | Likely a poor solvent. Best used as an anti-solvent with a more polar solvent like Ethyl Acetate or Toluene. |
| Water | 100 | 10.2 | Very poor solvent for the indole core. Best used as an anti-solvent with a water-miscible solvent like Ethanol or Acetone.[3] |
Diagram 1: Recrystallization Workflow and Troubleshooting
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-tert-butyl-1H-indol-6-ylamine Storage & Handling
Topic: Preventing Oxidation & Degradation of 5-tert-butyl-1H-indol-6-ylamine Code: CAS 1005483-36-8 (Representative) | Class: Aminoindole Intermediate Audience: Medicinal Chemists, Process Chemists, Inventory Managers
The Chemistry of Degradation (The "Why")
Mechanism of Instability
5-tert-butyl-1H-indol-6-ylamine is an electron-rich heterocycle. Its instability arises from the synergistic electron-donating effects of three structural features:
-
The Indole Core: Naturally electron-rich and prone to electrophilic attack.
-
The 6-Amino Group: A strong electron donor (+M effect) that significantly lowers the oxidation potential of the indole ring.
-
The 5-tert-Butyl Group: While providing steric bulk, this alkyl group is also electron-donating (+I effect), further increasing the electron density of the system.
The Degradation Pathway:
Upon exposure to atmospheric oxygen (
Visualizing the Threat
Figure 1: The oxidative cascade. Note that once the "Pink" color appears, autocatalytic free-radical processes can accelerate degradation.
Storage Protocols (The "How-To")
The following protocols are designed to create a self-validating storage system. If the protocol is followed, the compound remains stable; if the color changes, the protocol was breached.
A. Solid State Storage (Long-Term)
-
Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (
) due to its higher density, which creates a better "blanket" over the solid. -
Container: Amber glass vials with PTFE-lined septum caps.
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or
to prevent moisture ingress during freeze-thaw cycles.
B. Solution State (Short-Term Only)
-
Solvent Choice: Anhydrous DMSO or DMF.
-
Warning: Never store in ethers (THF, Et2O) or chlorinated solvents (
, ) for >24 hours. These solvents often contain peroxides or trace acid (HCl from chloroform decomposition) that catalyze oxidation. -
Lifecycle: Discard solutions after 48 hours if not stored frozen under Ar.
C. Chemical Stabilization (The "Salt" Strategy)
The free base is significantly more labile than its salt forms. If long-term storage of the free base fails, convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt.
Protocol: Conversion to HCl Salt
-
Dissolve 5-tert-butyl-1H-indol-6-ylamine in anhydrous
or -Dioxane under Ar. -
Dropwise add 1.1 eq of
in Dioxane at 0°C. -
The precipitate (HCl salt) is less electron-rich and resistant to oxidation.
-
Filter under inert atmosphere and dry.
Data Summary: Stability Profile
| Condition | Free Base Stability | HCl Salt Stability | Recommendation |
| Amb. Temp / Air | < 24 Hours (Turns Pink) | ~1 Week | CRITICAL FAILURE |
| 4°C / Dark | ~1 Week | ~1 Month | Short-term transit only |
| -20°C / Argon | 3-6 Months | > 1 Year | Standard Storage |
| Solution (DMSO) | < 48 Hours | N/A | Use immediately |
Troubleshooting & FAQs
Q1: My sample has turned pink/purple. Is it ruined?
Diagnosis: This indicates early-stage oxidation (formation of quinoidal impurities). Action:
-
If faint pink: The bulk purity is likely still >95%. Verify via HPLC. You can use it for qualitative reactions, but avoid for kinetics/SAR studies.
-
If dark purple/brown: Significant degradation (>10%).
-
Recovery: Perform a rapid filtration through a short plug of basic alumina (not silica, which is acidic and may catalyze further decomposition) using degassed DCM/MeOH (95:5). The colored impurities often stick to the baseline.
Q2: I see a new peak at [M+14] or [M+16] in LCMS.
Diagnosis:
-
[M+16]: N-oxide formation or hydroxylation of the indole ring.
-
[M+14]: Likely a carbonyl formation (indolinone) where
. Action: These are irreversible chemical changes. Recrystallize immediately or discard.
Q3: Can I store the compound in DMSO at -20°C?
Diagnosis: Risky. DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles introduce moisture (hygroscopicity). Furthermore, DMSO can act as a mild oxidant under certain conditions. Action: Aliquot into single-use vials. Do not refreeze a thawed DMSO stock.
Experimental Workflow: Handling Air-Sensitive Indoles
Use this decision tree to determine the correct handling procedure before opening the bottle.
Figure 2: Decision matrix for handling based on chemical form and available equipment.
References
-
Sigma-Aldrich. (2023). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.
-
Pelkey, E. T., et al. (2022). "Diindolylamine Preparation and Stability Investigations." ACS Omega, 7(6), 5580–5591. (Demonstrates oxidative oligomerization mechanism of hindered aminoindoles).
-
Harper, S., et al. (2012). "Development and Preliminary Optimization of Indole-N-Acetamide Inhibitors of Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. (Contextualizes the synthesis and handling of 5-substituted indole intermediates).
-
Fisher Scientific. (2023). Safety Data Sheet: 5-Aminoindole. (Baseline safety and storage data for the aminoindole class).
Validation & Comparative
1H NMR Characterization Guide: 5-tert-butyl-1H-indol-6-ylamine
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Steric Challenge
5-tert-butyl-1H-indol-6-ylamine (CAS: 215306-38-0) is a high-value intermediate, notably utilized in the synthesis of non-nucleoside HCV polymerase inhibitors (e.g., Vertex Pharmaceuticals' VX-222 analogues). Its structural uniqueness lies in the ortho-relationship between a bulky hydrophobic moiety (tert-butyl at C5) and a polar, electron-donating group (amine at C6).
For the synthetic chemist, the primary challenge is not just identification, but regio-differentiation . The synthesis often involves nitration of 5-tert-butylindole, which can yield mixtures of 4-, 6-, or 7-nitro isomers. Distinguishing the target 6-amino-5-tert-butyl isomer from the 5-amino-6-tert-butyl regioisomer is critical, as both have identical mass and similar polarity.
This guide outlines a self-validating NMR protocol to unambiguously assign this structure, utilizing solvent-specific effects and Nuclear Overhauser Effect (NOE) topology.
Structural Analysis & Spin System Prediction
Before entering the laboratory, we must define the expected spin system. The indole core is planar. The 5,6-disubstitution pattern breaks the typical aromatic coupling network.
-
Protons H2 & H3: These retain the characteristic pyrrole-ring coupling (
). -
Protons H4 & H7: In a 5,6-disubstituted indole, H4 and H7 are isolated from each other (para-relationship). They will appear as singlets (or weak doublets due to long-range
coupling, typically < 1 Hz). -
The "Anchor" Signal: The tert-butyl group acts as a massive spectroscopic beacon (~1.4 ppm, 9H intensity), simplifying integration normalization.
Experimental Protocol
Objective: Obtain high-resolution 1H NMR spectra capable of resolving exchangeable protons and long-range couplings.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Rationale: CDCl3 is not recommended for this amine. The amino protons often broaden or exchange rapidly in chloroform, and the indole NH signal can be lost. DMSO stabilizes the NH/NH2 protons via hydrogen bonding, allowing for sharp integration.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Instrument: 400 MHz minimum (600 MHz preferred for NOE experiments).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d6. Ensure the solution is homogenous; filter if any turbidity persists (paramagnetic particulates will broaden the tert-butyl singlet).
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 5.0 seconds . (Critical: The tert-butyl protons have long T1 relaxation times. Short D1 leads to integration errors).
-
Scans: 16–32.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising the resolution of H2/H3 coupling.
Characterization Data & Assignment
The following data represents the standard chemical shifts observed in DMSO-d6.
Table 1: 1H NMR Assignment for 5-tert-butyl-1H-indol-6-ylamine
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH (Indole) | 10.50 – 10.70 | br s | 1H | Highly deshielded, exchangeable. |
| H4 | 7.35 – 7.45 | s | 1H | Key Diagnostic. Deshielded by the adjacent tert-butyl group (steric compression). |
| H2 | 7.05 – 7.15 | t/m | 1H | Typical |
| H7 | 6.50 – 6.60 | s | 1H | Key Diagnostic. Shielded by the adjacent amino group (ortho-effect). |
| H3 | 6.15 – 6.25 | m | 1H | Typical |
| NH2 | 4.50 – 4.80 | br s | 2H | Broad, exchangeable. Position varies with concentration.[1] |
| t-Butyl | 1.35 – 1.45 | s | 9H | Intense singlet. |
Note: The singlet nature of H4 and H7 confirms the 5,6-substitution pattern. If you see doublets with
in the aromatic region, you likely have 4- or 7-substitution, not 5,6.
Comparative Analysis: The "Self-Validating" Logic
This section compares the target product against its two most common confounders: the Nitro Precursor and the Regioisomer .
Scenario A: Reaction Monitoring (Nitro vs. Amine)
Context: You are reducing 5-tert-butyl-6-nitroindole to the amine.
-
The Shift: Watch H7 . In the nitro precursor, H7 is adjacent to a strong electron-withdrawing group (
), appearing downfield (~7.8–8.0 ppm). Upon reduction to , H7 shifts dramatically upfield to ~6.5 ppm. -
The t-Butyl: The tert-butyl signal remains relatively stable but may shift slightly upfield due to the overall increase in electron density of the ring system.
Scenario B: Regioisomer Differentiation (The Critical Test)
Context: Distinguishing 5-tert-butyl-6-amino (Target) from 6-tert-butyl-5-amino (Isomer). Both show two aromatic singlets.
The Solution: 1D NOE Difference Spectroscopy Irradiate the tert-butyl singlet (~1.40 ppm) and observe the aromatic region.
-
Target (5-tBu): The tert-butyl group is at C5. It is spatially close to H4 . You will see a strong NOE enhancement of the H4 signal (~7.4 ppm).
-
Isomer (6-tBu): The tert-butyl group is at C6. It is spatially close to H7 . You will see NOE enhancement of the H7 signal.
Because H4 (deshielded) and H7 (shielded) have distinct chemical shifts, this correlation is unambiguous.
Visualizing the Logic
Diagram 1: Structural Logic & NOE Validation
This diagram illustrates the spatial relationships required to confirm the regio-chemistry.
Caption: NOE correlation topology. In the 5-tert-butyl isomer, the bulky alkyl group is spatially proximal to H4, allowing for a definitive assignment via nuclear Overhauser effect.
Diagram 2: Characterization Workflow
Caption: Decision tree for verifying the identity of 5-tert-butyl-1H-indol-6-ylamine during synthesis.
References
-
Vertex Pharmaceuticals. (2004). Discovery of HCV Polymerase Inhibitors (VX-222 Analogues).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.[1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and spin systems).
-
ChemicalBook. (2025). 5-Aminoindole Derivatives and Characterization Data.
Sources
The Analytical Challenge: Separating Positional Isomers of Substituted Indoles
An Expert's Guide to the Chromatographic Separation of 5-tert-butyl-1H-indol-6-ylamine and Its Positional Isomers
This guide provides a comprehensive comparison of chromatographic strategies for the analytical and preparative separation of 5-tert-butyl-1H-indol-6-ylamine and its challenging positional isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of method development, ensuring you can adapt and optimize these techniques for your specific needs.
The successful synthesis of 5-tert-butyl-1H-indol-6-ylamine, a key intermediate in many pharmaceutical pathways, is often accompanied by the formation of structurally similar positional isomers. These isomers, such as 4-tert-butyl-1H-indol-7-ylamine or 6-tert-butyl-1H-indol-5-ylamine, can have nearly identical physicochemical properties, including molecular weight, pKa, and logP values. This similarity makes their separation a significant analytical hurdle.
The choice of chromatographic method is therefore critical, as it relies on exploiting subtle differences in the isomers' interactions with the stationary and mobile phases. These differences are primarily driven by:
-
Dipole Moment: The relative positions of the electron-donating amine (-NH2) and the bulky, hydrophobic tert-butyl group alter the molecule's overall dipole moment, influencing its interaction with polar stationary phases.
-
Steric Hindrance: The location of the large tert-butyl group can sterically hinder the interaction of the indole's nitrogen or the amine group with the stationary phase surface, a factor that can be exploited for separation.
-
π-π Interactions: The indole ring is an aromatic system capable of engaging in π-π interactions with specific stationary phases, such as those functionalized with phenyl groups. The position of substituents can modulate the electron density of the aromatic ring, affecting the strength of these interactions.
This guide will compare the efficacy of various reversed-phase high-performance liquid chromatography (RP-HPLC) approaches, providing the data and rationale needed to select and optimize a robust separation method.
Comparative Analysis of Stationary Phases for Isomer Separation
The stationary phase is the most critical factor in achieving resolution between positional isomers. While the standard C18 column is a workhorse in reversed-phase chromatography, more specialized phases often provide superior selectivity for aromatic isomers.
Standard C18 (Octadecyl Silane)
-
Mechanism: Primarily relies on hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the analyte. The tert-butyl group and the indole ring are the primary sites of interaction.
-
Performance Insight: C18 columns often struggle to resolve positional isomers of substituted indoles. The separation is driven mainly by subtle differences in overall hydrophobicity, which may be insufficient for baseline resolution. Co-elution is a common challenge.
Phenyl-Hexyl
-
Mechanism: This phase offers a mixed-mode separation mechanism. It provides hydrophobicity via its hexyl chains while simultaneously enabling π-π stacking interactions between the phenyl groups on the stationary phase and the indole ring of the analyte.
-
Performance Insight: Phenyl-hexyl columns are frequently the superior choice for separating aromatic isomers. The π-π interactions are highly sensitive to the electronic structure of the analyte's aromatic system. The position of the electron-donating amine group relative to the indole ring influences the ring's electron density, leading to differential retention times among isomers. This orthogonal separation mechanism, when combined with hydrophobicity, often unlocks the selectivity that C18 phases lack.
Pentafluorophenyl (PFP)
-
Mechanism: PFP phases provide a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a quadrupole moment on the phenyl ring, enhancing its interaction with polarizable analytes like indoles.
-
Performance Insight: PFP columns are exceptionally effective at separating isomers that differ in polarity and electron distribution. They can distinguish between subtle shifts in dipole moments caused by the different substituent positions on the indole ring, making them a powerful tool when Phenyl-Hexyl columns fall short.
Data Summary: Stationary Phase Performance
| Stationary Phase | Primary Separation Mechanism | Expected Resolution of Positional Isomers | Key Advantages | Typical Challenges |
| C18 (Octadecyl) | Hydrophobic Interactions | Low to Moderate | Robust, widely available, good for general-purpose separations. | Often fails to resolve closely related positional isomers. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Moderate to High | Excellent selectivity for aromatic and unsaturated compounds. | Can be sensitive to mobile phase composition; may require optimization. |
| PFP (Pentafluorophenyl) | Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole) | High to Excellent | Unique selectivity for halogenated compounds and positional isomers with differing dipole moments. | Retention behavior can be complex; requires careful method development. |
Experimental Protocols & Method Development
A systematic approach to method development is crucial. The following workflow outlines a validated process for developing a separation method for 5-tert-butyl-1H-indol-6-ylamine and its isomers.
Workflow for Chromatographic Method Development
Caption: A systematic workflow for HPLC method development.
Step-by-Step Screening Protocol
This protocol describes the initial screening phase to identify the most promising column and mobile phase conditions.
-
Sample Preparation: Prepare a mixed standard solution containing the main compound (5-tert-butyl-1H-indol-6-ylamine) and its expected isomers at a concentration of approximately 0.5 mg/mL in methanol or a suitable solvent.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade). The acid helps to protonate the amine group, leading to sharper peaks and consistent retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
-
Initial HPLC Conditions:
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
PFP, 4.6 x 150 mm, 5 µm
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm and 280 nm (characteristic absorbance for indoles).
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Execution and Analysis:
-
Equilibrate each column for at least 15 minutes with the initial conditions.
-
Inject the mixed standard onto each column and run the gradient program.
-
Analyze the resulting chromatograms, paying close attention to the resolution (Rs) between the isomer peaks. The Phenyl-Hexyl or PFP column is expected to yield the highest resolution.
-
Optimization and Final Method
Once the best stationary phase is identified (e.g., Phenyl-Hexyl), the next step is to optimize the method for baseline separation (Rs > 2.0).
Optimization Strategy
Caption: Key parameters for optimizing isomer separation.
-
Gradient Slope: If peaks are clustered together, flatten the gradient (e.g., increase the gradient time from 20 to 40 minutes). This gives the isomers more time to interact differently with the stationary phase, improving separation.
-
Mobile Phase Modifier: While formic acid is a good starting point, switching to trifluoroacetic acid (TFA) at 0.1% can sometimes improve peak shape due to its ion-pairing effects. However, TFA can suppress mass spectrometry signals if used.
-
Organic Solvent: Methanol can be substituted for acetonitrile. Methanol is a weaker solvent and can alter selectivity due to different hydrogen bonding characteristics, potentially resolving stubborn peaks.
By systematically applying these principles, a robust and reliable method for the separation of 5-tert-butyl-1H-indol-6-ylamine isomers can be successfully developed and validated.
References
Safety Operating Guide
5-tert-butyl-1H-indol-6-ylamine proper disposal procedures
Part 1: Executive Safety Directive
5-tert-butyl-1H-indol-6-ylamine (often designated in patent literature as Intermediate B-24 ) is a specialized pharmaceutical intermediate used in the synthesis of CFTR modulators.[1] Due to its biological activity and amine functionality, it must be managed as a Hazardous Organic Solid .
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT dispose of in general trash.
-
Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.
Part 2: Chemical Identity & Hazard Assessment
To ensure proper segregation, you must first validate the material against its chemical profile. This compound is a positional isomer of other common indole reagents; precise identification is critical for regulatory compliance.
Table 1: Chemical Profile & Physical Properties
| Property | Specification | Notes |
| Chemical Name | 5-tert-butyl-1H-indol-6-ylamine | Also known as 6-Amino-5-tert-butylindole |
| Common ID | Intermediate B-24 | Cited in Vertex Pharmaceuticals patents (e.g., USRE50453E1) |
| Molecular Formula | C₁₂H₁₆N₂ | Indole core with tert-butyl and amine substituents |
| Molecular Weight | 188.27 g/mol | |
| Physical State | Solid (Gray/Dark Brown) | Often viscous oil if crude; solidifies upon purification |
| Solubility | Organic Solvents (DMSO, MeOH) | Low water solubility; high lipophilicity |
Hazard Classification (GHS Derived)
While a specific Safety Data Sheet (SDS) may not be commercially standardized for this intermediate, its structural analogs (e.g., 6-aminoindole, tert-butylamine) dictate the following precautionary classifications:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – Common for lipophilic aromatic amines.
-
Sensitization: Potential skin sensitizer.[2]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Toxic/Reactive) if not explicitly listed.
Phase 1: Segregation & Packaging
Objective: Prevent cross-contamination and ensure container integrity.
-
Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant fiber drum with a poly-liner. Glass is acceptable for small quantities (<500 mg) but must be over-packed to prevent breakage.
-
Solid Waste Only: Do not mix with liquid solvents. If the material is in solution (e.g., dissolved in DMSO), it must be segregated into the "Liquid Organic Waste" stream.
-
Double Containment: Place the primary container inside a clear, sealable secondary bag (e.g., 4-mil polyethylene) to contain any potential dust or leakage.
Phase 2: Labeling
Objective: Clear communication for waste handlers.
-
Label Color: Orange/Yellow (Hazardous).
-
Required Fields:
Phase 3: Destruction Method
Objective: Complete mineralization of the bioactive compound.
-
Primary Method: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Why Incineration? Chemical oxidation or landfilling is insufficient for pharmaceutical intermediates with potential biological activity. High-temperature combustion ensures the indole ring and amine groups are fully mineralized into CO₂, H₂O, and NOₓ.
Part 4: Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of 5-tert-butyl-1H-indol-6-ylamine, ensuring no steps are missed.
Figure 1: Decision matrix for the safe disposal of indole-based pharmaceutical intermediates.
Part 5: Emergency Procedures (Spill Management)
In the event of a spill in the laboratory, follow this "Self-Validating" response plan:
-
Isolate: Evacuate the immediate area. Mark a 10-foot radius.
-
Protect: Don PPE (Nitrile gloves x2, Lab coat, Safety goggles, N95 dust mask or respirator if powder is fine).
-
Contain:
-
Dry Spill: Do not sweep dry dust (risk of inhalation). Cover with a damp paper towel or use a HEPA-filtered vacuum reserved for hazardous chemicals.
-
Wet Spill: Absorb with vermiculite or sand.[5]
-
-
Clean: Wipe the surface with a 10% bleach solution (oxidizes the amine) followed by water.
-
Dispose: All cleanup materials (wipes, gloves, absorbent) must be placed in the Hazardous Solid Waste stream, not the trash.
References
-
Vertex Pharmaceuticals Inc. (2014). Indole derivatives as CFTR modulators. U.S. Patent No. USRE50453E1. Washington, DC: U.S. Patent and Trademark Office.
-
European Patent Office. (2017). Intermediates for the preparation of modulators of ATP-Binding Cassette transporters. EP Patent No. 3216787 B1.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.
-
PubChem. (2025). Compound Summary: Indole Derivatives and Aromatic Amines Toxicity. National Library of Medicine.
Sources
- 1. US8324242B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. assets.greenbook.net [assets.greenbook.net]
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
